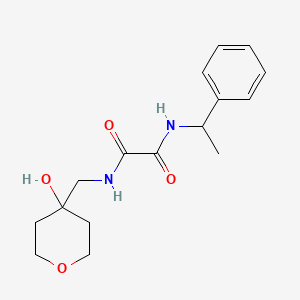
N1-((4-羟基四氢-2H-吡喃-4-基)甲基)-N2-(1-苯乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydropyran ring, a phenylethyl group, and an oxalamide moiety, making it an interesting subject for chemical and biological studies.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the phenylethyl group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with an appropriate nucleophile.
Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
作用机制
The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)acetamide
- N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)urea
Uniqueness
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(13-5-3-2-4-6-13)18-15(20)14(19)17-11-16(21)7-9-22-10-8-16/h2-6,12,21H,7-11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBKWTSHYDEQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
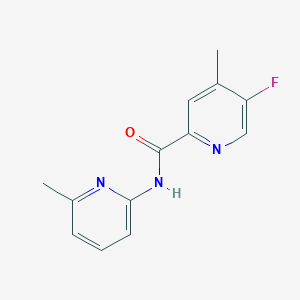
![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)
![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)
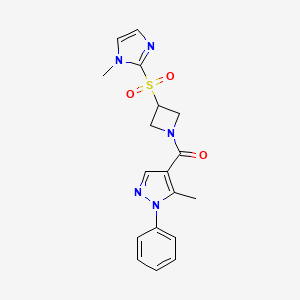
![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)
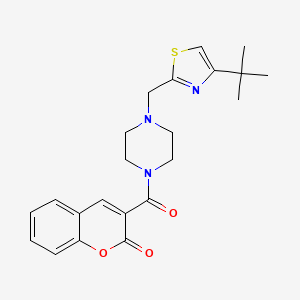
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)
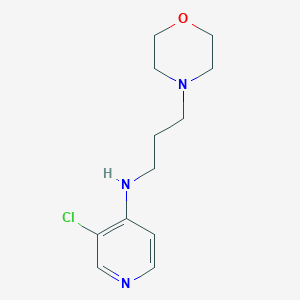
![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)

![N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2390709.png)
